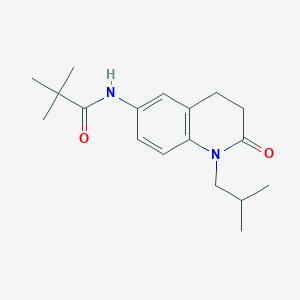
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalyst-Controlled Synthesis
The study by Niu et al. (2018) presents a facile synthetic method for accessing 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. This synthesis involves the reaction of N-(pivaloyloxy)-amides with ynamides, producing 4-amino-isoquinolin-1(2H)-ones in good yields through C–H bond functionalization in the presence of a Cp*Rh(III) catalyst. Oxazole derivatives are obtained using Sc(OTf)3 as the catalyst from the same reaction. This protocol is noted for its good functional group tolerance and excellent regioselectivity (Niu, Liu, Wei, & Shi, 2018).
Generation of Cation Radical
Narasaka et al. (1993) discuss the generation of a reactive species, the hydroisoquinolin-1-yl cation, from 2-pivaloyl-1-tributylstannyl-1,2,3,4-tetrahydroisoquinoline through oxidation with metallic oxidants. This intermediate engages with various carbon nucleophiles to yield addition products, indicating a pathway for diverse synthetic applications (Narasaka, Kohno, & Shimada, 1993).
Cobalt-Catalyzed Cyclization
Manoharan and Jeganmohan (2018) describe a cobalt-catalyzed cyclization of benzamides with alkynes to produce isoquinolone derivatives. The process involves an 8-aminoquinoline ligand and evolves hydrogen, showcasing a novel pathway for isoquinolone synthesis with potential implications in medicinal chemistry (Manoharan & Jeganmohan, 2018).
Synthetic Method and Spectral Characterization
Zaki et al. (2017) report on the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The paper provides insight into the nucleophilic substitution reactions leading to the formation of these compounds and their potential for pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017).
特性
IUPAC Name |
2,2-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)11-20-15-8-7-14(19-17(22)18(3,4)5)10-13(15)6-9-16(20)21/h7-8,10,12H,6,9,11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQLCYTETXWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)

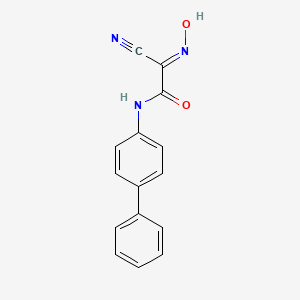
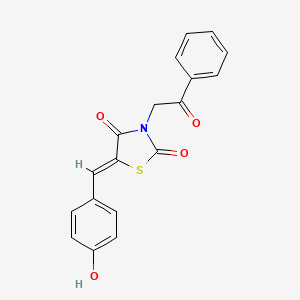
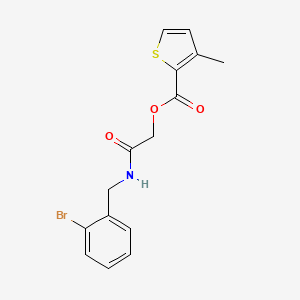
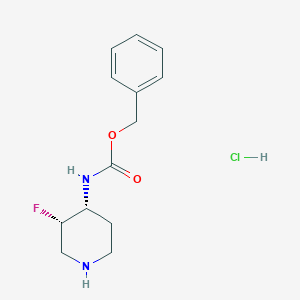
![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)
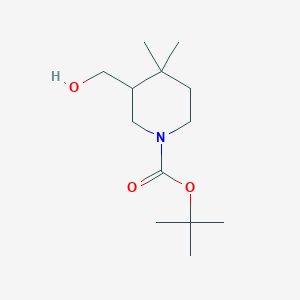
![3-amino-2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2863540.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)
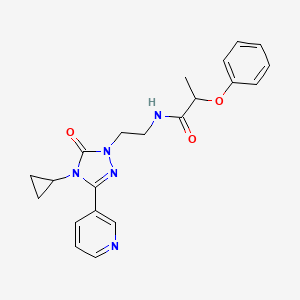

![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)
